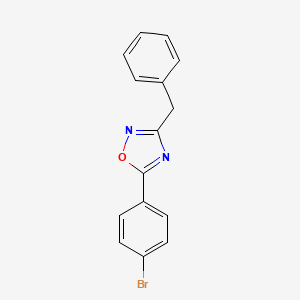
3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. It is a heterocyclic compound that contains an oxadiazole ring and a benzyl group attached to it. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and potential applications.
Mecanismo De Acción
The mechanism of action of 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole is not fully understood. However, it is believed that the compound acts as an electron transporter in organic electronic devices. The benzyl group attached to the oxadiazole ring is responsible for the good electron-transporting properties of the compound.
Biochemical and Physiological Effects:
There is limited research on the biochemical and physiological effects of 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole. However, it has been reported that the compound exhibits low toxicity and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole in lab experiments is its good electron-transporting properties. The compound has been found to exhibit better performance than other commonly used materials in organic electronic devices. However, one of the limitations is the limited availability of the compound, which makes it difficult to conduct large-scale experiments.
Direcciones Futuras
There are several future directions for research on 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole. One of the major areas of research is in the development of new materials for organic electronic devices. Researchers are exploring the use of different derivatives of the compound to improve its performance in these devices. Another area of research is in the development of new synthesis methods that can produce the compound in larger quantities. Additionally, researchers are investigating the potential applications of the compound in other areas such as catalysis and medicinal chemistry.
Conclusion:
In conclusion, 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in organic electronics. The compound has been synthesized using various methods and has been studied extensively to understand its mechanism of action and potential applications. While there is limited research on the biochemical and physiological effects of the compound, it has been found to exhibit low toxicity and does not have any significant adverse effects on human health. There are several future directions for research on the compound, including the development of new materials for organic electronic devices and the investigation of its potential applications in catalysis and medicinal chemistry.
Métodos De Síntesis
The synthesis of 3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole has been reported using various methods. One of the commonly used methods involves the reaction between 4-bromoaniline and benzyl cyanide in the presence of a catalyst such as copper(II) chloride. The reaction proceeds through the formation of an intermediate which is then cyclized to form the oxadiazole ring. Other methods that have been reported include the use of different starting materials and catalysts.
Aplicaciones Científicas De Investigación
3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole has been studied extensively for its potential applications in scientific research. One of the major areas of research has been in the field of organic electronics. The compound has been found to exhibit good electron-transporting properties and has been used as a material for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).
Propiedades
IUPAC Name |
3-benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O/c16-13-8-6-12(7-9-13)15-17-14(18-19-15)10-11-4-2-1-3-5-11/h1-9H,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEJXABBHLMTGLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NOC(=N2)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-5-(4-bromophenyl)-1,2,4-oxadiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-cyclohexyl-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B5798591.png)

![N-[2-[2-(4-methoxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5798606.png)

![N-(4-methoxyphenyl)-4-[(phenylthio)methyl]benzamide](/img/structure/B5798623.png)

![N-[(5-formyl-2-furyl)methyl]-4-methylbenzenesulfonamide](/img/structure/B5798642.png)

![N-[3-(aminocarbonyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl]isonicotinamide](/img/structure/B5798651.png)

![3,4,8-trimethyl-7-[(4-nitrobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5798673.png)
![2-chloro-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5798678.png)
![2-methyl-3-nitro-N-[(3-pyridinylamino)carbonothioyl]benzamide](/img/structure/B5798680.png)
![1-methyl-3-[(4-phenyl-1-piperidinyl)methyl]-1,3-dihydro-2H-benzimidazole-2-thione](/img/structure/B5798703.png)